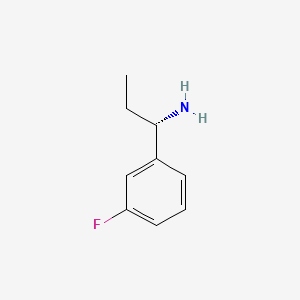

(S)-1-(3-Fluorophenyl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(3-fluorophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVGBCCRQCRIJS-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=CC=C1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654570 | |

| Record name | (1S)-1-(3-Fluorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473732-89-7 | |

| Record name | (αS)-α-Ethyl-3-fluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473732-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-(3-Fluorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Synthetic Utility of S 1 3 Fluorophenyl Propan 1 Amine and Its Derivatives in Organic Chemistry

Role as a Chiral Building Block in Advanced Organic Synthesis

Chiral amines are fundamental components in the asymmetric synthesis of complex molecules, serving as sources of stereochemistry that are carried through to the final product. sigmaaldrich.com Fluorinated variants like (S)-1-(3-Fluorophenyl)propan-1-amine are of particular interest as the fluorine substituent can enhance metabolic stability and binding affinity in pharmaceutical compounds. tandfonline.com

While direct examples involving this compound in prominent carbon-carbon bond-forming reactions are not extensively documented in readily available literature, its structural features suggest potential applications in well-established synthetic methodologies. Chiral primary amines are precursors to chiral imines and enamines, which are key intermediates in reactions such as aldol (B89426) and Michael additions.

Furthermore, the utility of chiral amines is demonstrated in related transformations like the phospha-Mannich reaction for the synthesis of α-aminophosphonates. mdpi.com This reaction involves the condensation of an amine, a carbonyl compound, and a dialkyl phosphite. The use of a chiral amine, such as this compound, would be expected to induce stereoselectivity in the formation of the C-P bond, leading to enantiomerically enriched α-aminophosphonates, which are recognized for their biological activities. mdpi.comnih.gov The general approach for synthesizing tetrasubstituted α-aminophosphonates often involves the reaction of chiral imines with phosphorus nucleophiles, underscoring the pivotal role of the chiral amine precursor in establishing the final stereochemistry. nih.gov

This compound serves as a direct source of a chiral amino group in nucleophilic substitution and reductive amination reactions. Its integration into complex molecular frameworks allows for the introduction of a defined stereocenter bearing a fluorophenyl group. The synthesis of chiral β-aminophosphine derivatives, for example, often starts from chiral amino alcohols, which can be derived from chiral amines, highlighting a pathway where the amine's stereocenter is preserved. rsc.orgrsc.org Asymmetric synthesis of fluoroamines can also be achieved through the ring-opening of chiral aziridines, providing another route to valuable fluorinated building blocks. researchgate.net

The synthesis of fluorinated chiral amines is a significant area of research, often employing N-tert-butylsulfinyl imines to achieve high stereoselectivity. nih.govtandfonline.com These methods underscore the importance of chiral amines as foundational building blocks for more complex, high-value molecules in drug discovery. nih.govtandfonline.com

Catalytic Applications of Chiral Fluorinated Amines in Asymmetric Transformations

The derivatives of chiral amines, particularly secondary amines, are widely employed as organocatalysts in a variety of asymmetric transformations. The presence of a fluorine atom can modulate the catalyst's electronic properties and, consequently, its activity and selectivity.

Chiral secondary amines have been successfully utilized as catalysts for the asymmetric epoxidation of olefins, using Oxone (potassium peroxymonosulfate) as the oxidant. acs.orgnih.gov Research has shown that cyclic secondary amines bearing a fluorine atom at the β-position relative to the nitrogen center can effectively catalyze these reactions. acs.orgnih.gov The amine is believed to play a dual role, acting as both a phase transfer catalyst and an activator for the Oxone oxidant. nih.gov

For the epoxidation of 1-phenylcyclohexene, a secondary amine catalyst with a β-fluorine atom achieved an enantiomeric excess (ee) of 61%. acs.orgnih.gov This demonstrates the potential of fluorinated chiral amines to induce asymmetry in epoxidation reactions. The data from a screening of various amine catalysts are presented below.

| Olefin Substrate | Catalyst Type | Key Catalyst Feature | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 1-Phenylcyclohexene | Chiral Cyclic Secondary Amine | β-Fluorine Atom | 61% | acs.orgnih.gov |

| Various Olefins | Chiral Iminium Salts (from amines) | In situ generation | up to 65% | dicp.ac.cn |

| Cyclic Enones | Chiral Primary Amine Salts | Iminium ion formation | >96% | organic-chemistry.org |

Chiral primary amines are effective organocatalysts for the enantioselective fluorination of carbonyl compounds, proceeding through the formation of a chiral enamine intermediate. tandfonline.comtandfonline.com This enamine then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to generate an α-fluorinated carbonyl compound with high enantioselectivity. princeton.edu

This methodology has been successfully applied to the α-fluorination of α-branched aldehydes, where a chiral primary amine catalyst can produce the desired product with up to 90% ee. acs.org Interestingly, the choice of the fluorinating agent can allow for a switch in enantioselectivity, providing access to either enantiomer of the product with a single chiral catalyst. acs.org Similarly, the enantioselective fluorination of β-ketoesters can be catalyzed by systems based on chiral primary amines. tandfonline.comtandfonline.com

| Substrate | Catalyst | Fluorine Source | Max. Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| α-Branched Aldehydes | Chiral Primary Amine | NFSI | 90% | acs.org |

| Aldehydes | Chiral Imidazolidinone (Amine-derived) | NFSI | up to 99% | princeton.edu |

| β-Ketoesters | Chiral Primary Amine / Dual Amine System | Not Specified | Promising Activity | tandfonline.comtandfonline.com |

Formation of Schiff Bases for Analytical and Preparative Applications

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. mdpi.comjetir.org This reaction is often reversible and can be catalyzed by acid or base. mdpi.com

This compound, as a primary amine, readily undergoes condensation with various carbonyl compounds to form the corresponding chiral Schiff bases. A solvent-free, mechanochemical grinding method has been shown to be effective for synthesizing fluorinated imines from fluorinated aldehydes and chiral benzylamines, often resulting in high yields in a short reaction time. mdpi.com The synthesis of Schiff bases derived from the structurally related 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione has been accomplished by reacting it with various substituted benzaldehydes, yielding the desired products in high yields (53-95%). nih.gov

Schiff bases are versatile intermediates in organic synthesis and have a wide range of applications. jetir.org They serve as ligands in coordination chemistry and have been investigated for various biological activities. nih.gov For analytical purposes, the formation of a Schiff base can be used to detect or quantify primary amines or carbonyl compounds. semanticscholar.org The specific spectroscopic properties of certain Schiff bases, such as fluorescence, make them useful as sensors or probes. semanticscholar.org

Exploration of Novel Chemical Transformations and Functionalization Strategies

The chiral amine, this compound, serves as a valuable building block in organic synthesis, offering a scaffold for a variety of chemical transformations and functionalization strategies. Its utility stems from the presence of a reactive primary amine group and a stereogenic center, which can direct the formation of new chiral centers. The fluorine atom on the phenyl ring can also influence the molecule's reactivity and properties. This section explores several novel transformations and functionalization strategies involving this amine and its derivatives, highlighting its application in the synthesis of diverse and complex molecular architectures.

One of the key applications of this compound is in multicomponent reactions, which are highly efficient processes that combine three or more reactants in a single step to form a complex product. The Ugi and Passerini reactions are prominent examples of such transformations where primary amines play a crucial role. While specific examples detailing the use of this compound in these reactions are not extensively documented in readily available literature, its structural similarity to other primary amines suggests its potential as a viable component.

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. The amine first condenses with the aldehyde to form an imine, which then reacts with the isocyanide and the carboxylic acid. The versatility of this reaction allows for the introduction of significant molecular diversity.

The Passerini three-component reaction (P-3CR) involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. While the classic Passerini reaction does not involve an amine, related transformations can incorporate amines or their derivatives.

Another significant area of functionalization is the use of chiral amines in the synthesis of heterocyclic compounds. The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines and related structures. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. The amine condenses with the carbonyl compound to form an iminium ion, which then undergoes an intramolecular electrophilic substitution on the aromatic ring. The stereochemistry of the starting amine can influence the stereochemical outcome of the cyclization.

The synthesis of β-lactams , core structures in many antibiotic drugs, represents another important functionalization strategy. The [2+2] cycloaddition of a ketene (B1206846) and an imine, known as the Staudinger synthesis, is a common method for constructing the β-lactam ring. Chiral amines can be used to form the imine component, thereby introducing a stereocenter that can direct the stereochemistry of the newly formed ring.

Furthermore, standard N-alkylation and N-acylation reactions provide straightforward methods for functionalizing the primary amine group of this compound, allowing for the attachment of a wide range of substituents and the synthesis of more complex derivatives.

While detailed research findings specifically on novel transformations of this compound are limited in publicly accessible literature, the following tables illustrate the potential of this and structurally similar chiral amines in various synthetic transformations based on established methodologies.

Table 1: Potential Application of this compound in the Ugi Four-Component Reaction

| Aldehyde | Carboxylic Acid | Isocyanide | Product Structure (Hypothetical) |

| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | N-(tert-butyl)-2-(acetyl((S)-1-(3-fluorophenyl)propyl)amino)-2-phenylacetamide |

| Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | N-((S)-1-(3-fluorophenyl)propyl)-N-(1-(cyclohexylamino)-2-methyl-1-oxopropan-2-yl)benzamide |

| Formaldehyde | Propionic Acid | Benzyl isocyanide | N-((S)-1-(3-fluorophenyl)propyl)-N-(1-(benzylamino)-1-oxopropan-2-yl)propionamide |

Table 2: Illustrative Pictet-Spengler Reaction with a Structurally Related β-Arylethylamine

| β-Arylethylamine | Aldehyde | Acid Catalyst | Product | Diastereomeric Ratio | Yield (%) |

| Tryptamine | Benzaldehyde | Trifluoroacetic acid | 1-Phenyl-1,2,3,4-tetrahydro-β-carboline | N/A | High |

| Phenethylamine | Acetaldehyde | Hydrochloric acid | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | N/A | Moderate to High |

Table 3: Representative Staudinger [2+2] Cycloaddition for β-Lactam Synthesis

| Imine (from chiral amine) | Ketene (from acid chloride) | Base | Product | Diastereoselectivity | Yield (%) |

| N-Benzylidene-(S)-1-phenylethanamine | Methoxyacetyl chloride | Triethylamine | 3-Methoxy-1-((S)-1-phenylethyl)-4-phenylazetidin-2-one | High | Good |

| N-((S)-1-(3-fluorophenyl)propyl)methanimine | Phenoxyacetyl chloride | Triethylamine | 1-((S)-1-(3-fluorophenyl)propyl)-3-phenoxyazetidin-2-one | Expected to be high | Good |

Table 4: Examples of N-Alkylation and N-Acylation of Primary Amines

| Amine | Alkylating/Acylating Agent | Reagents/Conditions | Product | Yield (%) |

| Aniline | Benzyl bromide | K₂CO₃, Acetonitrile, Reflux | N-Benzylaniline | >90 |

| (S)-1-Phenylethanamine | Acetyl chloride | Pyridine, Dichloromethane, 0 °C to RT | N-((S)-1-Phenylethyl)acetamide | >95 |

| This compound | Ethyl iodide | NaH, DMF | N-Ethyl-(S)-1-(3-fluorophenyl)propan-1-amine | Good |

| This compound | Benzoyl chloride | Triethylamine, CH₂Cl₂, RT | N-Benzoyl-(S)-1-(3-fluorophenyl)propan-1-amine | High |

The exploration of these and other novel chemical transformations will continue to expand the synthetic utility of this compound and its derivatives, providing access to a wider range of complex and potentially bioactive molecules.

Computational and Theoretical Investigations of Chiral Fluorinated Amines

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical methods are pivotal in elucidating the intrinsic properties of chiral fluorinated amines. By solving the Schrödinger equation with various levels of approximation, these techniques can accurately predict molecular geometries, electronic structures, and spectroscopic characteristics.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely employed for the geometry optimization of molecules like (S)-1-(3-Fluorophenyl)propan-1-amine, where it calculates the lowest energy conformation by determining bond lengths, bond angles, and dihedral angles. nih.govnih.gov The B3LYP functional is a commonly used hybrid functional for these types of calculations. nih.govresearchgate.net

Once the geometry is optimized, DFT can predict various spectroscopic properties. For instance, vibrational frequency calculations can simulate the infrared (IR) spectrum, which aids in the functional group identification of the molecule. researchgate.net Furthermore, the GIAO (Gauge-Independent Atomic Orbital) method within DFT is used to predict NMR chemical shifts (¹H and ¹³C), providing a powerful tool for structural elucidation and comparison with experimental data. researchgate.net

Table 1: Representative Optimized Geometrical Parameters Calculated by DFT The following data is illustrative for a phenylpropanamine derivative, demonstrating typical parameters obtained via DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (phenyl) | 1.39 Å |

| C-N | 1.47 Å | |

| C-F | 1.36 Å | |

| Bond Angle | C-C-C (propane) | 112.5° |

| C-C-N | 110.8° | |

| Dihedral Angle | C-C-C-N | -65.2° |

| Data based on computational studies of similar structures. researchgate.net |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgacs.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the amine group and the phenyl ring, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed over the aromatic ring, suggesting its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. malayajournal.org Computational methods like DFT are used to calculate these orbital energies and visualize their distributions. bhu.ac.in

Table 2: Illustrative Frontier Molecular Orbital Energies The data below represents typical values for fluorinated aromatic amines, calculated using DFT.

| Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Electron-donating capacity |

| LUMO | -1.61 | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.24 | Index of chemical reactivity and stability |

| Values are representative and based on computational studies of analogous fluorinated compounds. semanticscholar.org |

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. acs.orgresearchgate.net These parameters, rooted in conceptual DFT, provide a quantitative measure of stability and reactivity. nih.gov

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2. nih.gov

Chemical Hardness (η): Measures the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO)/2. nclinnovations.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized. Soft molecules are generally more reactive. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ). nih.gov

These descriptors are invaluable for comparing the reactivity of different chiral fluorinated amines and for predicting their behavior in chemical reactions. nih.gov

Table 3: Calculated Global Reactivity Descriptors This table shows representative values derived from the illustrative FMO energies in Table 2.

| Descriptor | Symbol | Formula | Calculated Value (eV) |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.73 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.12 |

| Chemical Softness | S | 1/η | 0.47 |

| Electrophilicity Index | ω | χ²/2η | 3.28 |

| Calculations based on formulas from chemical literature. nih.govnclinnovations.org |

Mechanistic Elucidation through Advanced Computational Modeling

Advanced computational modeling allows for the detailed investigation of reaction mechanisms, providing insights that are often inaccessible through experimental means alone. For the synthesis of chiral molecules like this compound, these models can elucidate the origins of stereoselectivity.

The synthesis of a specific enantiomer, such as the (S)-enantiomer of 1-(3-Fluorophenyl)propan-1-amine, requires a stereoselective process. Computational chemists can model the entire reaction pathway for such syntheses, for example, in asymmetric amination reactions. nih.govchemsoc.org.cn By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed.

This analysis helps identify the most favorable reaction pathway. In stereoselective reactions, there are at least two competing pathways leading to different stereoisomers (e.g., R and S). By comparing the activation energies of the transition states for these pathways, researchers can predict which stereoisomer will be the major product. The pathway with the lower activation energy barrier will be kinetically favored, thus explaining the observed stereoselectivity. frontiersin.org

Many stereoselective syntheses rely on chiral catalysts. nih.gov Computational modeling is a powerful tool for understanding how these catalysts work. researchgate.net For processes like asymmetric reductive amination, DFT calculations can be used to model the entire catalytic cycle. researchgate.net This involves studying the catalyst's interaction with the substrates, the formation of key intermediates, and the final product release.

A critical aspect of this analysis is the detailed study of the transition states. nih.gov The geometry and energy of the transition state determine the reaction rate and its stereochemical outcome. By analyzing the non-covalent interactions (e.g., hydrogen bonds, steric hindrance) between the catalyst and the substrate in the transition state structure, chemists can understand why one enantiomer is formed in preference to the other. These insights are crucial for the rational design of new and more efficient catalysts for the synthesis of valuable chiral amines. acs.org

Protein Engineering and Enzyme Design through Computational Methods in Biocatalysis

The synthesis of chiral amines is a field of considerable interest, particularly for producing valuable compounds like active pharmaceutical ingredients. rsc.org Biocatalytic methods, utilizing enzymes such as transaminases, offer a more sustainable alternative to traditional chemical synthesis by providing high enantioselectivity under mild conditions. rsc.orgbohrium.com However, the industrial application of these enzymes can be limited by factors such as stability and restricted substrate scope, especially with sterically demanding molecules. rsc.orgresearchgate.net

Computational methods are integral to overcoming these limitations through protein engineering. By combining rational design and directed evolution, researchers can enhance enzyme performance. researchgate.netrsc.org For instance, in the synthesis of a bulky bicyclic amine, protein engineering of an amine transaminase (ATA) led to a variant that could catalyze the synthesis with greater than 99.5% selectivity. researchgate.netrsc.org Computational modeling of the enzyme's active site helps to identify key amino acid residues that can be mutated to enlarge the binding pocket, thereby accommodating larger substrates and improving catalytic efficiency. researchgate.net One study demonstrated that mutating specific residues, identified through in silico analysis, significantly enlarged the binding pocket of an ATA, which was crucial for the efficient conversion of a sterically hindered ketone to the desired chiral amine. researchgate.net

These computational approaches allow for the targeted modification of enzymes to improve activity, stability, and substrate specificity, making biocatalysis a more viable route for the industrial production of complex chiral fluorinated amines. nih.govnih.gov

Application of Machine Learning and Artificial Intelligence in Biocatalyst Optimization

Machine learning (ML) and artificial intelligence (AI) have become powerful tools in enzyme engineering, accelerating the development of efficient biocatalysts. researchgate.netacs.org ML algorithms can identify patterns in large datasets of protein sequences and structures to predict how specific mutations will affect an enzyme's function, stability, and substrate specificity. researchgate.netacs.org This data-driven approach complements traditional methods like rational design and directed evolution by guiding the selection of beneficial mutations, thereby reducing the experimental effort required. researchgate.net

The applications of machine learning in biocatalyst design are diverse and include:

Predicting Enzyme Function: ML models can predict the function of an enzyme and identify the active sites responsible for catalysis based on sequence or structural data. nih.gov

Optimizing Reaction Conditions: Algorithms can determine optimal operating conditions, such as temperature and pH, by analyzing sequence-based features. nih.govsluskylab.org

Designing Novel Enzymes: Deep learning and other ML techniques are now being used to design entirely new enzymes with desired functionalities that may not exist in nature. nih.govbakerlab.org

Machine learning significantly enhances the enzyme engineering process by enabling the rapid screening of vast sequence spaces to identify variants with improved properties for synthesizing specific target molecules like chiral amines. researchgate.netnih.gov

Noncovalent Interactions and Hirshfeld Surface Analysis in Crystal Structures

The three-dimensional arrangement of molecules in a crystal lattice is governed by a complex network of noncovalent interactions. For fluorinated compounds, understanding these interactions is key to predicting and controlling their solid-state properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts within a crystal. nih.govacs.orgresearchgate.net

This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the decomposition of the crystal packing into specific types of contacts and their relative contributions. The primary interactions stabilizing the crystal structures of fluorinated aromatic compounds often include:

Hydrogen Bonds: Conventional (e.g., N–H···O) and weak (e.g., C–H···O, C–H···F, C–H···N) hydrogen bonds are frequently observed. nih.govacs.orgresearchgate.net

π-Interactions: C–H···π and π···π stacking interactions contribute significantly to the stability of crystal packing. nih.govacs.org

Halogen-Related Contacts: In fluorinated compounds, contacts involving fluorine atoms, such as H···F and C–F···π, play a crucial role. dntb.gov.uanih.gov

Below is an example data table illustrating the percentage contributions of various intermolecular contacts derived from Hirshfeld surface analysis for representative fluorinated organic compounds.

| Intermolecular Contact | Compound A (%) | Compound B (%) | Compound C (%) |

| H···H | 59.2 | 28.9 | 28.6 |

| H···O/O···H | 23.5 | 26.7 | - |

| H···C/C···H | 14.6 | 15.8 | 33.6 |

| H···Cl/Cl···H | - | - | 17.9 |

| H···N/N···H | - | - | 10.6 |

Data derived from Hirshfeld analyses of various crystalline compounds to illustrate typical contributions. researchgate.netnih.gov

This quantitative analysis reveals the dominant forces in the crystal packing. For instance, H···H contacts often represent the largest contribution due to the abundance of hydrogen atoms on the molecular surface. researchgate.net The presence of fluorine introduces specific interactions, such as C–H···F bonds, which can direct the formation of distinct structural motifs like zigzag chains. nih.govacs.org The study of these noncovalent interactions through computational tools like Hirshfeld analysis is essential for the field of crystal engineering. mdpi.com

Advanced Spectroscopic Characterization Techniques for Chiral Fluorinated Amines

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. nih.gov Methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful, non-empirical tools for determining the absolute configuration of chiral molecules in solution. nih.govwikipedia.orgnih.govmdpi.com

The process involves two key steps:

Experimental Measurement: The VCD or ECD spectrum of the chiral molecule, such as (S)-1-(3-Fluorophenyl)propan-1-amine, is recorded experimentally. The resulting spectrum is a unique fingerprint of the molecule's three-dimensional structure and absolute configuration. nih.gov

Quantum Chemical Calculation: The spectrum is then predicted computationally for one of the enantiomers (e.g., the 'S' configuration) using quantum chemical methods like Density Functional Theory (DFT). wikipedia.orgmdpi.com This calculation considers the various possible conformations of the molecule and their relative energies to produce a Boltzmann-weighted average spectrum. mdpi.com

X-ray Crystallography for Precise Molecular Structure and Absolute Configuration Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov It provides detailed information on bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's structure. mdpi.com

For chiral molecules, single-crystal X-ray diffraction can also be used to determine the absolute configuration. This is achieved by analyzing the effects of anomalous scattering, which violates Friedel's law (stating that the intensities of reflection pairs h,k,l and -h,-k,-l are equal). nih.gov When using X-ray radiation near the absorption edge of a heavier atom in the structure, the differences in intensity between these Friedel pairs become significant and can be used to establish the absolute stereochemistry. nih.gov The Flack parameter is a commonly used metric in this analysis; a value close to 0 indicates that the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure. nih.gov

While a specific crystal structure for this compound is not publicly available, the analysis of similar chiral secondary amines provides insight into the data that would be obtained. mdpi.com The data typically includes the crystal system, space group, unit cell dimensions, and atomic coordinates.

| Parameter | Value/Description | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. |

| Space Group | P21/c | Defines the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, β) | Specific lengths (in Å) and angles (in °) defining the unit cell. | Provides the size and shape of the repeating crystal lattice. |

| Bond Lengths | e.g., N1-C4 (1.38 Å), N1-C5 (1.45 Å) | Precise distances between bonded atoms, confirming connectivity. |

| Molecular Geometry | Distorted tetrahedral at the chiral center | Confirms the three-dimensional shape of the molecule. |

Data adapted from a study on a similar secondary amine to illustrate the type of information obtained from X-ray crystallography. mdpi.com

Future Research Directions and Emerging Trends in Chiral Fluorinated Amine Chemistry

Development of Novel Catalytic Systems for Enhanced Enantioselective Synthesis

The synthesis of chiral amines, including fluorinated analogs, has been significantly advanced by the development of new metal-catalyzed transformations. nih.govacs.org A primary focus of ongoing research is the creation of novel catalytic systems that offer higher efficiency and enantioselectivity. Significant progress has been made in asymmetric hydrogenation, reductive amination, hydroamination, and allylic amination, largely driven by the design of new chiral ligands, such as chiral phosphorus ligands. nih.govacs.org

Recent innovations include the development of C1-symmetry sulfoximines and phosphine-phosphoramidite ligands for iridium-catalyzed asymmetric hydrogenation, yielding chiral amines with excellent enantioselectivity. nih.govacs.org These catalysts have proven effective for a range of substrates, including sterically hindered N-aryl and N-alkyl imines. acs.org The exploration of earth-abundant transition metals, such as cobalt, in asymmetric hydrogenation is also a growing area of interest. acs.org

Expanding Substrate Scope for Biocatalytic Transformations

Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral amines. rsc.org Enzymes like amine transaminases (ATAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs) can catalyze reactions with high enantioselectivity under mild, aqueous conditions. rsc.orgnih.govresearchgate.net A significant trend in this area is the expansion of the substrate scope of these enzymes to accommodate a wider variety of molecules, including fluorinated ketones and other bulky aromatic substrates. nih.govresearchgate.net

Protein engineering, through techniques like directed evolution and rational design, is a key strategy for modifying enzymes to accept non-natural substrates. nih.govrochester.edu For example, monoamine oxidase from Aspergillus niger (MAO-N) has been engineered to handle bulkier aromatic compounds. nih.gov Researchers are also developing biocatalytic cascades, where multiple enzymes work sequentially in a single pot, to create more efficient and complex synthetic pathways. openaccessgovernment.orgchemrxiv.org The ultimate goal is to tailor enzymes for specific, industrially relevant transformations, overcoming the limitations of their natural substrate specificity. chemrxiv.orgmdpi.com

| Enzyme Class | Common Substrates | Engineering Goal |

| Amine Transaminases (ATAs) | Ketones, Aldehydes | Broaden scope for bulky/fluorinated ketones |

| Imine Reductases (IREDs) | Prochiral imines | Improve activity, stability, and stereoselectivity |

| Amine Dehydrogenases (AmDHs) | Ketones, Aldehydes | Enhance performance with non-natural substrates |

| Monoamine Oxidases (MAOs) | Small aliphatic amines | Engineer for bulkier aromatic substrates |

Investigation of Heterogeneous Catalysts for Stereoselective Reductive Amination

Heterogeneous catalysts are gaining attention for stereoselective reductive amination due to their practical advantages, such as ease of separation, recovery, and reuse, which are crucial for industrial applications and continuous flow processes. rsc.orgnih.gov Research is focused on developing solid-supported catalysts that maintain high activity and enantioselectivity.

Recent studies have explored the use of rhodium-based heterogeneous catalysts for the reductive amination of aldehydes and ketones. nih.gov The use of supports like carbon nanofibers has shown promise in improving selectivity for certain substrates. nih.gov Combining heterogeneous catalysis with enabling technologies like microwave irradiation can significantly accelerate reaction times, making processes more efficient. nih.govmdpi.com Future work will likely involve designing more robust and highly selective heterogeneous catalysts, potentially by immobilizing well-defined chiral homogeneous catalysts or enzymes onto solid supports, making them suitable for scalable and sustainable manufacturing processes. rsc.orgumontreal.ca

Advanced Computational Tools for Rational Design and Predictive Modeling

Computational modeling has become an indispensable tool in modern catalytic science, enabling the rational design of new catalysts and the prediction of their performance. chiralpedia.comrsc.org Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide deep insights into reaction mechanisms, catalyst structures, and the origins of enantioselectivity. chiralpedia.com These tools allow researchers to screen vast numbers of potential catalysts virtually, saving significant time and resources compared to experimental trials alone. chiralpedia.com

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this field further. chiralpedia.commdpi.com By training algorithms on large datasets of reaction outcomes, ML models can predict the enantioselectivity and efficiency of new catalysts with high accuracy. chiralpedia.comspectroscopyonline.com This iterative process, where computational predictions guide experiments and experimental results refine the models, accelerates the discovery and optimization of next-generation catalysts for chiral amine synthesis. chiralpedia.commonash.edu

Integration of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring and Kinetic Studies

Understanding the kinetics and mechanisms of catalytic asymmetric reactions is crucial for their optimization. Advanced spectroscopic techniques are increasingly being used for in-situ and operando reaction monitoring, providing real-time data on the concentrations of reactants, intermediates, and products. researchgate.netacs.orgyoutube.com Techniques like infrared (IR) spectroscopy and mass spectrometry allow for the non-invasive observation of active catalytic species and can help identify catalyst deactivation pathways. acs.orgnih.gov

Exploration of New Synthetic Utilities and Applications in Specialized Chemical Fields

Chiral fluorinated amines are highly valuable building blocks, primarily due to the unique properties conferred by the fluorine atom, such as altered basicity and improved metabolic stability, which can enhance the bioavailability of drug molecules. nih.gov A significant area of future research involves exploring new synthetic applications for these compounds in specialized fields beyond their current use. nih.govacs.org

The development of novel fluorinated amino acids and their incorporation into peptides could lead to new therapeutic agents with enhanced properties. researchgate.netmdpi.com Furthermore, chiral amines, including fluorinated variants, can serve as catalysts or chiral auxiliaries in other asymmetric syntheses. acs.orgresearchgate.net As synthetic methods become more robust and versatile, researchers will be able to access a wider diversity of fluorinated amine structures, opening up new possibilities in medicinal chemistry, agrochemicals, and the design of advanced materials. chiralpedia.comacs.org

Advancements in Sustainable and Green Chemistry Approaches for Chiral Amine Production

There is a strong and growing emphasis on developing sustainable and green manufacturing processes within the chemical industry. openaccessgovernment.orgmdpi.com For chiral amine production, this translates to several key research trends. One major goal is to utilize renewable feedstocks, shifting away from petroleum-based starting materials like ketones and aldehydes towards bio-based alcohols. openaccessgovernment.orgrsc.org

Q & A

Q. How can researchers address conflicting enantiomeric excess (ee) values obtained via HPLC versus polarimetry?

- Methodological Answer :

- Source Identification : Polarimetry may overestimate ee due to solvent impurities. Cross-check with chiral HPLC using a validated calibration curve .

- Error Mitigation : Standardize measurement conditions (e.g., temperature, wavelength) and use internal standards (e.g., (R)-enantiomer spiking) to improve accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.